2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yl-4,5,6,7-tetrahydro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h9,13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQVNSYQUPHCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications .
Scientific Research Applications
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazole (CAS 4433-49-2)
The parent compound lacks the piperidin-4-yl group, simplifying its structure to the fused tetrahydrobenzothiazole core. It serves as a precursor for synthesizing derivatives with enhanced biological or physicochemical properties. Its molecular formula is C₇H₉NS (MW: 139.22 g/mol) .
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 104617-49-4)
This diamine derivative replaces the piperidine group with amino substituents at positions 2 and 4. It is a key intermediate in synthesizing pramipexole, a dopamine agonist, and exhibits antimycobacterial activity in metal complexes . Molecular formula: C₇H₁₁N₃S (MW: 169.25 g/mol).
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine (CAS 97817-23-7)
This analog replaces the benzene ring with a pyridine moiety, enhancing nitrogen content. It is used in edoxaban, a direct oral anticoagulant targeting Factor Xa . Molecular formula: C₆H₉N₃S (MW: 155.22 g/mol).
Pharmacologically Active Derivatives
Pramipexole
A dopamine agonist with a 4,5,6,7-tetrahydro-1,3-benzothiazole core substituted with amino and propylamine groups. It treats Parkinson’s disease by mimicking dopamine’s action on D2 receptors .
Edoxaban (Lixiana®)
Contains a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety linked to a chloropyridine group. It inhibits Factor Xa, preventing blood clot formation .
2-{4-[4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS 2877663-75-5)
This complex derivative includes a pyrimidine-piperazine substituent, likely targeting kinase or receptor pathways. Molecular formula: C₂₁H₃₁N₇S (MW: 413.60 g/mol) .
Corrosion Inhibitors
Benzothiazole derivatives, such as monoazo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole, exhibit >80% inhibition efficiency for mild steel in acidic environments. Their adsorption on metal surfaces is attributed to sulfur and nitrogen lone pairs interacting with d-orbitals of iron .
Data Tables
Table 1. Structural and Molecular Comparison of Key Analogs
Table 2. Corrosion Inhibition Efficiency of Benzothiazole Derivatives
Biological Activity
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring fused with a benzothiazole structure, which contributes to its pharmacological properties. The exploration of its biological activity has revealed promising results in various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 218.35 g/mol
- SMILES Notation : C1CCC2=C(C1)N=C(S2)C3CCNCC3
The compound's structure allows for interactions with biological targets, making it a candidate for drug development.
Research indicates that this compound acts on several biological pathways:
- PPARδ Agonism : This compound has been identified as a potent agonist for the peroxisome proliferator-activated receptor delta (PPARδ). Studies have shown that it enhances lipid metabolism and may help in treating metabolic disorders such as hypercholesterolemia. For instance, a derivative of this compound demonstrated an EC of 4.1 nM in activating hPPARδ and significantly increased HDL cholesterol levels in vivo .
- Neuroprotective Effects : The compound exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the context of neurodegenerative diseases like Alzheimer's. It has been shown to possess IC values lower than traditional inhibitors, indicating superior efficacy .
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| PPARδ Agonism | EC = 4.1 nM | |
| AChE Inhibition | IC = 0.62 μM | |
| BuChE Inhibition | IC = 0.69 μM | |
| Neuroprotection | Significant reduction in neurodegeneration markers |
Case Study 1: Metabolic Syndrome Treatment
In a study focusing on metabolic syndrome, the administration of the compound led to a notable increase in HDL cholesterol levels and improved glucose metabolism in animal models. This suggests potential applications in managing conditions associated with metabolic syndrome.
Case Study 2: Alzheimer's Disease
In another study targeting Alzheimer's disease, derivatives of this compound showed enhanced binding affinity to AChE and BuChE compared to existing treatments. These findings indicate its potential as a multitarget-directed ligand for neurodegenerative diseases .
Q & A
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like dopamine receptors or bacterial enzymes (evidence ).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with redox behavior .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
How can contradictory data on substituent effects be resolved?
Advanced Research Focus
Case study: Discrepancies in antimicrobial activity between methyl- and fluoro-substituted derivatives:
- Hypothesis testing : Compare logP values (hydrophobicity) and membrane permeability via parallel artificial membrane assays (PAMPA).
- Crystallography : Resolve steric clashes in X-ray structures of ligand-enzyme complexes .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antitubercular activity) .
What electrochemical methods characterize its redox behavior?
Q. Advanced Research Focus
- Cyclic voltammetry (CV) : Detect oxidation peaks near +0.8 V (vs. Ag/AgCl) for the benzothiazole moiety, indicating dopamine receptor binding potential .
- Diffusion coefficient analysis : Use the Randles-Sevcik equation to quantify electron transfer rates at carbon nitride (gCN) electrodes .
How do fluorinated derivatives differ in reactivity and bioactivity?
Advanced Research Focus
Fluorination at the tetrahydrobenzothiazole core:
- Enhanced metabolic stability : Fluorine reduces CYP450-mediated oxidation.
- Crystallographic evidence : Tetrafluoro derivatives (e.g., 4,5,6,7-tetrafluoro-2-(trifluoro-2-oxopropyl)benzothiazole) exhibit altered π-π stacking in solid-state structures .
- Biological impact : Fluorinated analogs show improved MICs against drug-resistant pathogens .
What strategies optimize yield in multistep syntheses?
Q. Methodological Focus
- Protecting groups : Boc-protection of the piperidine nitrogen prevents side reactions during thiazole formation.
- Microwave assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
- Purification : Flash chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates pure products.
How can in silico models guide the design of novel analogs?
Q. Advanced Research Focus
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at C2 position).
- ADMET prediction : SwissADME or pkCSM forecasts bioavailability and toxicity.
- Fragment-based design : Merge tetrahydrobenzothiazole cores with bioactive fragments (e.g., triazoles) to enhance target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
